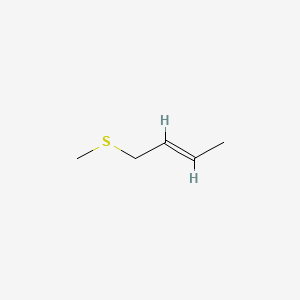
trans-1-(Methylthio)-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-(Methylthio)-2-butene: is an organic compound characterized by a double bond between the second and third carbon atoms and a methylthio group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Methylthio)-2-butene typically involves the reaction of 1-butene with methylthiol in the presence of a catalyst. One common method is the addition of methylthiol to 1-butene under controlled temperature and pressure conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: trans-1-(Methylthio)-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated butane derivatives.
Substitution: Various substituted butenes depending on the nucleophile used.
科学的研究の応用
Chemistry: trans-1-(Methylthio)-2-butene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with biological molecules and potential therapeutic applications are areas of active investigation.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial and anticancer activities. Research is ongoing to identify specific molecular targets and pathways involved in its biological effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including polymer synthesis and surface coatings.
作用機序
The mechanism of action of trans-1-(Methylthio)-2-butene involves its interaction with specific molecular targets. The compound can undergo electrophilic addition reactions with nucleophiles, leading to the formation of various adducts. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes.
類似化合物との比較
cis-1-(Methylthio)-2-butene: The cis isomer of the compound, which has different spatial orientation and potentially different reactivity.
1-(Methylthio)-1-butene: A structural isomer with the methylthio group attached to the first carbon.
2-(Methylthio)-2-butene: Another isomer with the methylthio group attached to the second carbon.
Uniqueness: trans-1-(Methylthio)-2-butene is unique due to its specific spatial arrangement, which influences its reactivity and interactions with other molecules. The trans configuration provides distinct chemical and physical properties compared to its cis and other structural isomers.
特性
CAS番号 |
4088-54-4 |
|---|---|
分子式 |
C5H10S |
分子量 |
102.20 g/mol |
IUPAC名 |
(E)-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C5H10S/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3+ |
InChIキー |
QPUBNJBEYGHVGN-ONEGZZNKSA-N |
異性体SMILES |
C/C=C/CSC |
正規SMILES |
CC=CCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)

![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)

![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
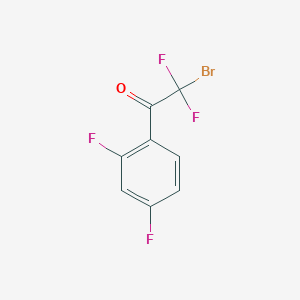

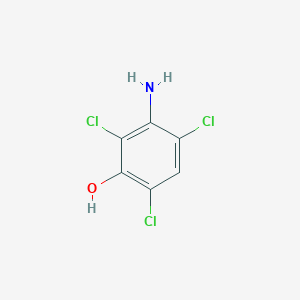
![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)
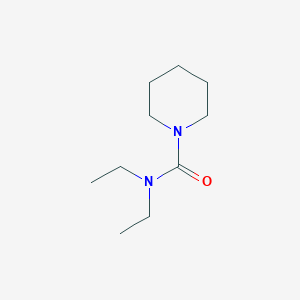
![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)

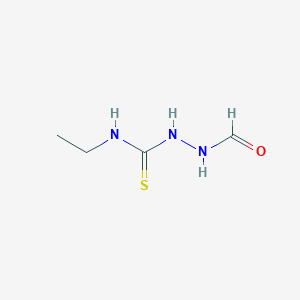
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide](/img/structure/B14155288.png)
